![molecular formula C10H10N2O B1313041 1H-Pyrazole, 1-(phenylmethoxy)- CAS No. 100159-47-5](/img/structure/B1313041.png)
1H-Pyrazole, 1-(phenylmethoxy)-
Overview
Description
Scientific Research Applications
1-(Benzyloxy)-1H-pyrazole: Scientific Research Applications
Here’s a summary of some applications for pyrazole compounds which may be related to 1-(Benzyloxy)-1H-pyrazole:
Ligand for Heteroleptic Iridium(III) Complexes: Pyrazoles can act as cyclometallated ligands in the preparation of new heteroleptic iridium(III) complexes, which have potential applications in organic light-emitting diodes (OLEDs) and other electronic devices .
Synthesis of Complex Organic Molecules: They are used in synthesizing complex organic molecules like quinolines and anthracenyl derivatives, which have various applications in medicinal chemistry and materials science .
Catalysts in Chemical Reactions: Pyrazoles can be involved as catalysts in chemical reactions, enhancing the efficiency and selectivity of synthetic processes .
Future Directions
Pyrazole derivatives, including “1H-Pyrazole, 1-(phenylmethoxy)-”, have been gaining interest in various research fields. They have been used in the construction of fluorescent sensing materials, detection and removal of metal ions, and development of biosensing systems . Future research may focus on harnessing these properties for various applications .
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to interact with a variety of biological targets, contributing to their wide range of pharmacological activities .
Mode of Action
It is known that the pyrazole ring is a crucial component in many bioactive compounds, suggesting that it may interact with its targets through a variety of mechanisms .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Pyrazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
1-phenylmethoxypyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-5-10(6-3-1)9-13-12-8-4-7-11-12/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEPQBYKPDAGIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434833 | |
Record name | 1H-Pyrazole, 1-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole, 1-(phenylmethoxy)- | |
CAS RN |
100159-47-5 | |
Record name | 1H-Pyrazole, 1-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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